molecular formula C14H15IN2O2 B3082218 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119477-68-7

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B3082218
CAS No.: 1119477-68-7
M. Wt: 370.19 g/mol
InChI Key: CGSWKTNGCKSNGU-UHFFFAOYSA-N
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Description

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups, linked to a methoxybenzaldehyde moiety

Mechanism of Action

Target of Action

The compound “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a pyrazole-based compound . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to show high affinity for certain integrins , which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

Mode of Action

Pyrazole-based compounds are known to interact with their targets, causing changes that lead to their biological effects . For example, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Pyrazole-based compounds are known to affect various biochemical pathways due to their broad range of chemical and biological properties . For instance, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth .

Pharmacokinetics

A similar compound has been found to have high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can impact the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Pyrazole-based compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .

Action Environment

Factors such as ph and solvent type have been found to affect the interaction and dilution of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach includes the iodination of 3,5-dimethyl-1H-pyrazole, followed by the formation of a pyrazole-aldehyde linkage through a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • 3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Uniqueness

The presence of the iodine atom in 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde imparts unique electronic and steric properties, making it distinct from its halogenated analogs. This can result in different reactivity patterns and biological activities .

Properties

IUPAC Name

3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWKTNGCKSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Reactant of Route 4
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Reactant of Route 5
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Reactant of Route 6
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

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